N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide and its derivatives have been explored for their antitumor activity. A study on substituted indazole derivatives, which share a structural resemblance, showed that some synthesized compounds exhibited significant antiproliferative activity against human tumor cell lines, including A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma). These compounds were found to induce apoptosis in a dose-dependent manner and cause an arrest of cells in the G2/M phase of the cell cycle, which is typical of tubulin interacting agents. However, the study suggests a potential different behavior between the active compounds in their interaction with the microtubule network (Abbassi et al., 2014).
Reactivity in Palladium-Catalyzed Arylations
The reactivity of pyrazole derivatives bearing a cyclopropyl group at the C3-position, which is structurally related to the compound of interest, has been investigated in palladium-catalyzed direct arylation reactions. These derivatives were successfully employed in couplings that afforded regioselectively C4-arylated pyrazoles without decomposition of the cyclopropyl unit. This study highlights the potential of such derivatives in the synthesis of complex molecules, which could have applications in pharmaceutical research and development (Sidhom et al., 2018).
Molecular Docking Studies for Drug Development
Molecular docking studies have been performed on derivatives containing the sulfonamide moiety to assess their potential as Cyclooxygenase (COX-2) inhibitors, which are relevant in the development of anti-inflammatory drugs. Such studies aid in understanding the molecular interactions at the atomic level and help in the design of more effective drugs with specific target actions (Hassan, 2014).
Cytotoxicity and Enzyme Inhibition
A series of new benzenesulfonamides, structurally related to the compound , were synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which could be crucial for further anti-tumor activity studies. Moreover, these sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Gul et al., 2016).
Anticancer and Radiosensitizing Evaluation
Further exploration into the novel series of sulfonamide derivatives has demonstrated their efficacy in in-vitro anticancer activity against human tumor liver cell lines (HEPG-2), showcasing the potential of these compounds as anticancer agents. Additionally, some compounds exhibited the ability to enhance the cell-killing effect of γ-radiation, suggesting their use as radiosensitizers in cancer treatment (Ghorab et al., 2015).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-27-16-7-9-17(10-8-16)28(25,26)22-12-13-24-20(15-5-6-15)14-19(23-24)18-4-2-3-11-21-18/h2-4,7-11,14-15,22H,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRGFFFFOKUQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.